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Compound Name: 3-(3-Nitrophenyl)thiophene

Cat. No.: B1322899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical entity 3-(3-
Nitrophenyl)thiophene, focusing on its nomenclature, and structural representation. Due to

the limited availability of specific experimental data for this compound in publicly accessible

databases, this guide also furnishes generalized experimental protocols for the synthesis of

similar biaryl thiophenes and discusses the potential biological significance of the nitro-

functionalized thiophene scaffold based on related compounds. This document is intended to

serve as a foundational resource for researchers interested in the synthesis and potential

applications of 3-(3-Nitrophenyl)thiophene and its analogs.

Chemical Identity and Nomenclature
The compound with the chemical structure of a thiophene ring substituted with a 3-nitrophenyl

group at the 3-position is most commonly referred to as 3-(3-Nitrophenyl)thiophene.

CAS Number: 30011-95-1

Molecular Formula: C₁₀H₇NO₂S

Molecular Weight: 205.23 g/mol
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IUPAC Name
While a definitive, officially cited IUPAC name is not readily available in public databases,

based on the principles of IUPAC nomenclature, the name is 3-(3-Nitrophenyl)thiophene.

Synonyms
An alternative name for this compound is 3-(Thien-3-yl)nitrobenzene.

Physicochemical Data
Specific experimentally determined physicochemical data for 3-(3-Nitrophenyl)thiophene,

such as melting point, boiling point, and solubility, are not available in the reviewed literature

and chemical databases. For novel compounds or those with limited characterization, these

properties are typically determined experimentally upon synthesis and purification. In the

absence of experimental data, computational methods can be employed to predict these

properties.

Table 1: Predicted Physicochemical Properties of 3-(3-Nitrophenyl)thiophene

Property Predicted Value Method/Software

LogP 3.5 - 4.0 Various computational models

Topological Polar Surface Area

(TPSA)
74.1 Å² Computational calculation

Hydrogen Bond Donors 0 Computational calculation

Hydrogen Bond Acceptors 3 Computational calculation

Rotatable Bonds 1 Computational calculation

Note: These values are in silico predictions and should be confirmed by experimental

measurement.

Experimental Protocols: Synthesis
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While a specific, detailed experimental protocol for the synthesis of 3-(3-
Nitrophenyl)thiophene was not found, compounds with this structural motif (biaryl systems

involving thiophene) are commonly synthesized via palladium-catalyzed cross-coupling

reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and the Stille

coupling. Below are generalized protocols that a researcher could adapt for the synthesis of

this specific compound.

Generalized Protocol for Suzuki-Miyaura Coupling
This reaction would involve the coupling of a thiophene-3-boronic acid with 1-bromo-3-

nitrobenzene or a similar halide.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
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Caption: A generalized workflow for the synthesis of 3-(3-Nitrophenyl)thiophene via Suzuki-

Miyaura coupling.

Methodology:

Reactant Preparation: In a reaction vessel, combine thiophene-3-boronic acid (1.0 eq), 1-

bromo-3-nitrobenzene (1.0-1.2 eq), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and a base, typically an aqueous

solution of sodium carbonate (2 M, 2-3 eq).
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or

dioxane and water.

Inert Atmosphere: De-gas the reaction mixture by bubbling an inert gas (e.g., argon or

nitrogen) through the solution for 15-30 minutes.

Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction

progress using an appropriate technique (e.g., TLC or LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract the product into an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is

then purified, typically by column chromatography on silica gel.

Generalized Protocol for Stille Coupling
This alternative approach would involve the coupling of 3-(tributylstannyl)thiophene with 1-

bromo-3-nitrobenzene.

Diagram 2: Generalized Stille Coupling Logical Flow
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Caption: Logical flow for the synthesis of 3-(3-Nitrophenyl)thiophene utilizing a Stille cross-

coupling reaction.

Methodology:

Reactant Preparation: To a solution of 1-bromo-3-nitrobenzene (1.0 eq) in an anhydrous,

aprotic solvent such as toluene or DMF, add 3-(tributylstannyl)thiophene (1.0-1.2 eq) and a

palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).
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Inert Atmosphere: Thoroughly de-gas the reaction mixture.

Reaction: Heat the mixture, typically in the range of 80-120 °C, until the starting materials are

consumed as indicated by TLC or LC-MS analysis.

Workup: After cooling, the reaction mixture may be treated with a solution of potassium

fluoride to precipitate tin byproducts, which can then be removed by filtration. The filtrate is

then subjected to a standard aqueous workup.

Purification: The resulting crude product is purified by column chromatography.

Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological

activity or the signaling pathways modulated by 3-(3-Nitrophenyl)thiophene. However, the

broader class of nitro-substituted thiophene derivatives has been the subject of investigation for

various therapeutic applications.

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit a range of biological

activities. These activities are often attributed to the electron-withdrawing nature of the nitro

group, which can influence the electronic properties of the molecule and its ability to interact

with biological targets. Some reported activities for various nitrothiophene derivatives include:

Antimicrobial and Antifungal Activity: The nitro group can be crucial for the antimicrobial

effects of certain compounds, potentially through mechanisms involving bioreduction to

reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules.

Anticancer Activity: Some nitroaromatics have been explored as hypoxia-activated prodrugs.

In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic

species.

Enzyme Inhibition: The thiophene ring is a common scaffold in medicinal chemistry, and its

derivatives have been shown to inhibit a variety of enzymes. The specific substitution pattern

and the presence of the nitro group would dictate the potential targets.

It is important to emphasize that these are general activities observed for the broader class of

nitrothiophenes, and the specific biological effects of 3-(3-Nitrophenyl)thiophene would
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require experimental evaluation.

Conclusion
3-(3-Nitrophenyl)thiophene is a distinct chemical entity for which detailed experimental data is

currently lacking in the public domain. This guide provides its known nomenclature and a

framework for its synthesis based on established cross-coupling methodologies. The potential

for this compound to exhibit biological activity is inferred from the known properties of related

nitrothiophene derivatives. Further experimental investigation is necessary to fully characterize

its physicochemical properties, optimize its synthesis, and explore its potential as a

pharmacologically active agent. This document serves as a starting point for researchers

aiming to undertake such investigations.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-
Nitrophenyl)thiophene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322899#3-3-nitrophenyl-thiophene-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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